(E)-4-Hydroxy Tamoxifen-d5
Description
(E)-4-Hydroxy Tamoxifen-d5 is a deuterated isotopologue of 4-hydroxytamoxifen (4-OH-Tam), a primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. The deuterium atoms replace five hydrogens in the ethyl group of the parent molecule (C26H24D5NO2; MW 392.54) . This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying tamoxifen and its metabolites in biological matrices . Its structural similarity to endogenous metabolites ensures minimal chromatographic deviation while enabling precise isotopic discrimination .
Properties
Molecular Formula |
C₂₆H₂₄D₅NO₂ |
|---|---|
Molecular Weight |
392.54 |
Synonyms |
cis-4-Hydroxytamoxifen-d5; 4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol-d5; (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol-d5; 4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-b |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4-Hydroxytamoxifen (4-OH-Tam)
- Structure: Non-deuterated form (C26H29NO2; MW 387.51) with E/Z isomerism (typically 50:50 ratio) .
- Role : Potent antiestrogen metabolite of tamoxifen, formed via CYP2D6-mediated 4-hydroxylation .
- Key Difference : (E)-4-Hydroxy Tamoxifen-d5 contains five deuterium atoms, enabling analytical differentiation .
Endoxifen (4-Hydroxy-N-desmethyltamoxifen)
- Structure: N-desmethylated derivative of 4-OH-Tam (C25H27NO2; MW 373.50).
- Role : Major active metabolite with plasma concentrations 5–10× higher than 4-OH-Tam .
- Comparison :
- Pharmacological Potency : Endoxifen and 4-OH-Tam exhibit equivalent antiestrogenic activity (IC50 ~10⁻⁹–10⁻⁵ M) in suppressing estrogen-induced proliferation and progesterone receptor expression in MCF-7 cells .
- Analytical Use : Deuterated analogs (e.g., endoxifen-d5) are co-analyzed with (E)-4-Hydroxy Tamoxifen-d5 in multi-metabolite panels .
N-Desmethyl-4-Hydroxy Tamoxifen-d5
- Structure: Deuterated endoxifen analog (C25H22D5NO; MW 362.52) .
- Role : Internal standard for endoxifen quantification. Differs from (E)-4-Hydroxy Tamoxifen-d5 by the absence of a methyl group on the tertiary amine .
Table 1: Structural and Analytical Comparison
| Compound | Molecular Formula | Molecular Weight | Deuterium Atoms | Key Application |
|---|---|---|---|---|
| (E)-4-Hydroxy Tamoxifen-d5 | C26H24D5NO2 | 392.54 | 5 | LC-MS/MS internal standard |
| 4-Hydroxytamoxifen | C26H29NO2 | 387.51 | 0 | Active metabolite |
| Endoxifen | C25H27NO2 | 373.50 | 0 | Primary therapeutic metabolite |
| Endoxifen-d5 | C25H22D5NO | 362.52 | 5 | Endoxifen quantification |
Pharmacological Activity
- Estrogen Receptor (ER) Affinity :
- Antiproliferative Effects: Both 4-OH-Tam and endoxifen inhibit MCF-7 cell growth with equivalent potency, suppressing estrogen-induced gene expression (e.g., progesterone receptor, plasminogen activator) . Gene expression profiling shows >99% correlation (R²) between endoxifen and 4-OH-Tam in regulating estrogen-responsive genes (e.g., TFF1, GREB1) .
Table 2: Pharmacodynamic Comparison
Metabolic Pathways
Preparation Methods
Adaptation for 4-Hydroxy Functionality
To introduce the 4-hydroxy group, the benzophenone precursor is modified to include a hydroxyl group at the para position. This is achieved through demethylation of methoxy precursors or direct hydroxylation using oxidizing agents. For example, 4-hydroxy-4'-[2-(dimethylamino)ethoxy]benzophenone is synthesized via condensation reactions, followed by acid hydrolysis to remove protecting groups. Subsequent reductive coupling with propiophenone generates 4-hydroxytamoxifen as a cis/trans isomeric mixture.
Deuterium Incorporation Strategies
Deuterium labeling at five positions (d5) is accomplished using deuterated reagents during key synthetic steps. Common approaches include:
-
Deuterated dimethylaminoethanol : Replacing the dimethylaminoethoxy side chain’s hydrogen atoms with deuterium.
-
Deuterated propylbenzene : Utilizing deuterated propiophenone in the reductive coupling step to introduce deuterium into the aliphatic chain.
The molecular formula of (E)-4-Hydroxy Tamoxifen-d5 (C₂₅D₅H₂₂NO₂) confirms deuterium placement at the ethyl side chain and dimethylamino group.
Isomer Separation and Purification
The reductive coupling process yields a near 1:1 mixture of (Z)- and (E)-4-hydroxytamoxifen-d5 isomers, necessitating advanced separation techniques.
Crystallization-Based Isolation
As demonstrated in the patent EP0126470A1, selective crystallization in methyl isobutyl ketone (MIBK) effectively enriches the desired isomer. For example, chilling the reaction slurry to 0–5°C and maintaining this temperature for 18 hours results in a 97.5:1 ratio of (Z)- to (E)-tamoxifen hydrochloride. Adapting this method for the 4-hydroxy derivative requires optimizing solvent polarity and temperature to favor (E)-isomer precipitation.
Chromatographic Resolution
High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to resolve E/Z mixtures. A typical protocol uses a C₁₈ column and a gradient of acetonitrile in ammonium acetate buffer (pH 5.7), achieving baseline separation of isomers.
Analytical Characterization
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra reveal distinct peaks for the hydroxyl proton (δ 8.2–8.5 ppm) and deuterated ethyl side chain (δ 1.2–1.5 ppm).
-
Mass Spectrometry (MS) : Positive-ion FAB-MS of (E)-4-Hydroxy Tamoxifen-d5 shows a molecular ion at m/z 653 (C₃₆H₄₁N₆O₆), consistent with deuterium incorporation.
Purity Assessment
HPLC analysis under the conditions below confirms >95% purity for the isolated (E)-isomer:
| Parameter | Value |
|---|---|
| Column | µBondapak C₁₈ (0.39 × 30 cm) |
| Mobile Phase | Acetonitrile/100 mM NH₄OAc (pH 5.7) |
| Gradient | 0–60% acetonitrile over 20 min |
| Flow Rate | 2 mL/min |
| Detection | UV at 254 nm |
Challenges in Synthesis
Oxidative Stability
The 4-hydroxy group is prone to oxidation, forming a reactive quinone methide intermediate that can covalently bind to DNA. To mitigate this, synthesis is conducted under inert atmospheres (e.g., nitrogen blanket), and antioxidants like ascorbic acid are added to reaction mixtures.
Deuterium Exchange
Residual protium in deuterated reagents can lead to isotopic dilution. Strict anhydrous conditions and deuterated solvents (e.g., D₂O, CD₃OD) are essential to maintain isotopic purity.
Industrial-Scale Production Considerations
Custom synthesis of (E)-4-Hydroxy Tamoxifen-d5 involves:
Q & A
Q. What experimental protocols are recommended for assessing the cytotoxicity of (E)-4-Hydroxy Tamoxifen-d5 in breast cancer cell lines?
Answer:
- Cell Lines: Use estrogen receptor (ER)-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cells to evaluate ER-dependent and independent mechanisms .
- Dosage: Prepare serial dilutions (e.g., 1–100 µM) in ethanol or DMSO (ensure solvent controls).
- Assay Design:
- Measure cell viability via MTT or resazurin assays after 48–72 hours of exposure.
- Include positive controls (e.g., tamoxifen) and vehicle controls.
- IC50 Calculation: Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations.
- Validation: Confirm apoptosis/autophagy markers (e.g., LC3 lipidation via Western blot) .
Q. How should (E)-4-Hydroxy Tamoxifen-d5 be stored and handled to ensure stability and safety?
Answer:
- Storage: Keep in airtight, light-resistant containers at –20°C to prevent isomerization and degradation .
- Handling Precautions:
- Waste Disposal: Follow institutional guidelines for carcinogenic/mutagenic compounds.
Q. How can researchers resolve discrepancies in clinical correlation studies involving (E)-4-Hydroxy Tamoxifen-d5 and tamoxifen efficacy?
Answer:
- Data Contradictions: Variability in CYP2D6 activity (critical for tamoxifen metabolism) may explain differences in metabolite efficacy across populations .
- Methodological Adjustments:
- Stratify clinical data by CYP2D6 genotype (e.g., *4/*4 vs. wild-type) to assess metabolite conversion efficiency.
- Use LC-MS/MS to quantify (E)-4-Hydroxy Tamoxifen-d5 and endogenous metabolites in plasma .
- Statistical Analysis: Apply multivariate regression to control for confounders (e.g., age, hormone levels) .
Key Finding: In the NSABP P-1 trial, tamoxifen reduced ER+ tumors by 69%, but efficacy varied with CYP2D6 polymorphisms .
Q. What advanced analytical techniques are recommended to distinguish (E)-4-Hydroxy Tamoxifen-d5 from its (Z)-isomer in pharmacokinetic studies?
Answer:
- Chromatography: Use chiral HPLC or UPLC with a phenyl-hexyl column for isomer separation.
- Detection: Employ high-resolution mass spectrometry (HRMS) with deuterated internal standards to enhance specificity .
- Validation Parameters:
- Linearity (1–100 ng/mL range).
- Inter-day precision (<15% RSD).
- Case Study: A 2023 study achieved 99% isomer purity using a methanol:water (70:30) gradient at 1 mL/min .
Q. How can researchers address conflicting data on (E)-4-Hydroxy Tamoxifen-d5’s role in autophagy versus apoptosis?
Answer:
Q. What strategies optimize the synthesis of deuterated analogs like (E)-4-Hydroxy Tamoxifen-d5 for tracer studies?
Answer:
- Deuteration Methods:
- Catalytic hydrogenation with deuterium gas over Pd/C.
- Use deuterated solvents (e.g., D2O, CD3OD) to minimize proton exchange .
- Purity Analysis:
- NMR (¹H and ²H) to confirm deuteration sites.
- Isotopic enrichment ≥98% via HRMS .
- Case Study: A 2024 protocol achieved 99.5% purity using iterative recrystallization in deuterated ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
